4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
Description
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside is a synthetic thioglycoside derivative characterized by a β-D-galactopyranose core with acetyl-protected hydroxyl groups at positions 2, 3, 4, and 6, and a 4-nitrophenyl thioaglycone. This compound is primarily utilized in glycosylation reactions and enzymatic studies due to its stability and reactivity as a glycosyl donor or substrate. The acetyl groups enhance solubility in organic solvents, while the 4-nitrophenyl group acts as a chromophore for spectrophotometric detection in enzyme assays .
Properties
Molecular Formula |
C20H23NO11S |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H23NO11S/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(32-16)33-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1 |
InChI Key |
IHHMHEJEWLLMLL-CXQPBAHBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Biological Activity
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside (often abbreviated as NP-TG) is a synthetic compound widely utilized in biochemical assays due to its role as a fluorogenic substrate for the enzyme beta-galactosidase. This article delves into the biological activity of NP-TG, focusing on its enzymatic interactions, applications in research, and relevant case studies.
- Molecular Formula : CHN\OS
- Molecular Weight : 485.46 g/mol
- CAS Number : 41341-55-3
NP-TG acts primarily as a substrate for beta-galactosidase. Upon hydrolysis by this enzyme, NP-TG releases 4-nitrophenol, which is quantifiable spectrophotometrically due to its distinct absorbance characteristics. The reaction can be summarized as follows:
This reaction is crucial for various applications, including enzyme assays and studies related to lactose metabolism and genetic investigations involving galactosidase genes.
Biological Activity and Applications
The biological activity of NP-TG is primarily assessed through its interaction with beta-galactosidase. It serves several purposes in research:
- Enzyme Kinetics : NP-TG is instrumental in studying the kinetics of beta-galactosidase. It helps elucidate the enzyme's mechanism of action and substrate specificity.
- Genetic Studies : The compound is used in genetic studies where beta-galactosidase serves as a reporter gene. Its activity can indicate successful gene expression in transfected cells.
- Carbohydrate Metabolism Studies : By measuring the hydrolysis of NP-TG, researchers can gain insights into carbohydrate metabolism pathways.
Case Studies
- Breast Cancer Gene Therapy : In a study involving MCF7 cells (a breast cancer cell line), researchers demonstrated that the stable expression of beta-galactosidase significantly increased the hydrolysis of NP-TG compared to control cells. This finding indicates the potential use of NP-TG in evaluating gene therapy efficacy .
- Toxicity Studies : Research has shown that while NP-TG is useful for detecting beta-galactosidase activity, the release of 4-nitrophenol can lead to toxicity in certain cell lines. For instance, experiments with ROSA mice indicated that administration of certain substrates led to rapid cardiac arrest due to the toxic effects of released nitrophenol .
Comparative Analysis with Similar Compounds
The uniqueness of NP-TG lies in its structural features that enhance solubility and stability while providing a clear fluorescent signal upon enzymatic hydrolysis. Below is a comparative table highlighting NP-TG and structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-Nitrophenyl β-D-galactopyranoside | Lacks acetyl groups | Direct substrate without modifications |
| 4-Nitrophenyl α-D-glucopyranoside | Contains glucose instead of galactose | Different sugar moiety affecting enzyme specificity |
| Phenyl β-D-thiogalactopyranoside | No nitro or acetyl groups | Simpler structure used in basic studies |
Chemical Reactions Analysis
Enzymatic Hydrolysis by Glycosidases
This compound serves as a chromogenic substrate for β-galactosidases and other glycosidases. Enzymatic cleavage of the thioglycosidic bond releases 4-nitrophenol, which is quantified spectrophotometrically (λ~max~ = 400–420 nm) to measure enzyme activity .
Mechanism :
-
The enzyme catalyzes the hydrolysis of the β-1,4-thiogalactosidic bond via a two-step mechanism:
Kinetic Parameters :
| Parameter | Value (Typical Range) | Conditions | Source |
|---|---|---|---|
| K~m~ (Michaelis constant) | 0.2–1.5 mM | pH 7.0, 25°C | |
| V~max~ | 5–20 μmol/min/mg | ||
| Optimal pH | 6.5–7.5 | Phosphate buffer |
Chemical Hydrolysis and Stability
The compound exhibits distinct stability profiles under acidic versus basic conditions:
Acidic Conditions
-
Stable at pH < 7, with no significant hydrolysis observed over 24 hours at 25°C.
-
Protonation of the thioglycosidic oxygen reduces nucleophilic susceptibility.
Basic Conditions
-
Rapid hydrolysis occurs at pH > 8, yielding 4-nitrophenol and deacetylated thiogalactose derivatives .
-
Example Reaction :
Conditions : 0.1 M NaOH, 37°C, t = 1–2 hours.
Nucleophilic Substitution Reactions
The thioglycosidic sulfur enhances leaving-group ability, enabling reactions with nucleophiles:
Thiol-Disulfide Exchange
-
The compound participates in thiol-disulfide interchange reactions, useful for bioconjugation. For example, coupling with cysteine residues in proteins under mild oxidative conditions .
Deacetylation Reactions
The acetyl-protecting groups are selectively removed under basic conditions:
Procedure :
-
Treatment with sodium methoxide (NaOMe) in methanol at room temperature for 2.25 hours removes all acetyl groups, yielding 4-nitrophenyl β-D-thiogalactopyranoside .
Oxidation and Functionalization
The thiogalactopyranoside backbone can undergo further modifications:
N-Bromosuccinimide (NBS)-Mediated Oxidation
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
Key Observations :
- Sugar Core: Thiogalactopyranosides (e.g., the target compound) exhibit distinct stereochemical and enzymatic recognition compared to glucopyranosides or mannopyranosides. For example, β-D-galactosidases specifically hydrolyze galactosides, whereas β-D-glucosidases target glucosides .
- Aglycone Modifications : Electron-withdrawing groups (e.g., nitro in the target compound) reduce thioglycoside reactivity compared to electron-donating groups (e.g., methoxy in 4-methoxyphenyl derivatives). This affects their utility in glycosylation strategies .
- Thermal Stability: Melting points vary with substituents. For instance, 4-Chloro-3-nitrophenyl-tetra-O-acetyl-β-D-galactopyranoside (4m) melts at 121–122°C, while phenyl analogs are typically lower due to reduced polarity .
Q & A
Basic: What is the primary application of 4-nitrophenyl thiogalactopyranoside derivatives in enzymatic studies?
Answer:
The 4-nitrophenyl group serves as a chromogenic leaving group in enzymatic assays. Upon hydrolysis by β-galactosidases or related enzymes, the release of 4-nitrophenol is monitored spectrophotometrically at 400–415 nm, enabling real-time quantification of enzyme activity and kinetic parameter determination (e.g., , ) . This method is critical for studying substrate specificity and inhibitor screening.
Basic: What are the key steps in synthesizing 4-nitrophenyl tetra-O-acetyl-thiogalactopyranoside?
Answer:
Synthesis typically involves:
Acetylation of galactose : Protecting hydroxyl groups via acetylation to form 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose.
Thioglycoside formation : Reacting the acetylated sugar with 4-nitrothiophenol using a Lewis acid (e.g., BF₃·Et₂O) to form the thioglycosidic bond.
Purification : Column chromatography or recrystallization, monitored by TLC (e.g., heptane/acetone 3:7, ) .
Key challenges include controlling anomeric configuration and minimizing side reactions.
Advanced: How can contradictory anomeric configuration reports in thioglycoside synthesis be resolved?
Answer:
Discrepancies often arise from misassignment of NMR signals or optical rotation data. Definitive resolution requires:
- X-ray crystallography : Direct determination of crystal structure (e.g., Drouin et al. confirmed α-configuration via X-ray, correcting prior β-configuration claims ).
- NMR analysis : Coupling constants (): indicates β-configuration; suggests α-configuration. For example, reports for a β-thiogalactoside, validated by - and -NMR .
Advanced: What strategies optimize regioselective deprotection of acetyl groups in thiogalactopyranosides?
Answer:
Regioselective deprotection is crucial for glycan assembly. Methods include:
- Enzyme-mediated deacetylation : Lipases or esterases selectively remove acetyl groups at non-reducing ends.
- Chemical methods :
- Zemplén deacetylation : Uses catalytic NaOMe/MeOH but risks β-elimination.
- Selective acyl migration : pH-controlled migration of acetyl groups to prioritize reactive sites.
- Temporary protecting groups : Use of benzyl or silyl groups for orthogonal deprotection .
Monitoring by TLC and mass spectrometry ensures precision.
Basic: How should 4-nitrophenyl thiogalactopyranoside derivatives be stored to ensure stability?
Answer:
- Storage conditions :
- Temperature : -20°C (lyophilized) or 4°C (solution in anhydrous DCM or DMF).
- Light sensitivity : Protect from UV light to prevent nitro group degradation.
- Moisture control : Use desiccants to avoid hydrolysis of acetyl or thioglycosidic bonds .
Stability tests via HPLC or TLC are recommended every 6 months.
Advanced: How is this compound used in convergent oligosaccharide synthesis?
Answer:
As a "glycosyl donor," the thioglycoside’s reactivity is modulated by:
- Electron-withdrawing substituents : The 4-nitrophenyl group enhances leaving-group ability, facilitating activation by NIS/AgOTf or electrochemical methods.
- Orthogonal protection : Acetyl groups allow sequential deprotection for chain elongation. For example, describes its use in synthesizing tumor-associated carbohydrate antigens via iterative glycosylation .
Yields depend on donor/acceptor stoichiometry and solvent polarity (e.g., CH₂Cl₂ vs. EtCN).
Basic: What spectroscopic techniques confirm the structure of synthesized thiogalactopyranosides?
Answer:
- NMR :
- Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M+Na]⁺ at m/z 779.2134 in ).
- Optical rotation : Specific rotation ([α]D) distinguishes α/β anomers (e.g., [α]D = -27.8° for β-configuration ).
Advanced: How can researchers address low yields in thioglycosylation reactions?
Answer:
Low yields often stem from:
- Competitive hydrolysis : Use anhydrous solvents (e.g., CH₂Cl₂) and molecular sieves.
- Incomplete activation : Optimize Lewis acid concentration (e.g., BF₃·Et₂O at 0.5–1.0 equiv.) .
- Steric hindrance : Introduce bulky protecting groups (e.g., TBDMS) at non-reactive positions.
Yield improvements (40–60%) are achievable via iterative TLC monitoring and stepwise temperature control .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles).
- Waste disposal : Neutralize nitro groups with reducing agents (e.g., NaHSO₃) before disposal.
- Fire hazard : Store away from oxidizers due to acetyl group flammability .
Advanced: How does the electronic nature of the aryl group influence thioglycoside reactivity?
Answer:
Electron-donating groups (e.g., -OMe) lower the activation energy for glycosylation by stabilizing transition states via resonance. Conversely, electron-withdrawing groups (e.g., -NO₂) enhance leaving-group ability but may reduce donor stability. For example, 4-methoxyphenyl thiomannosides exhibit higher reactivity than 4-nitrophenyl analogs in electrochemical glycosylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
